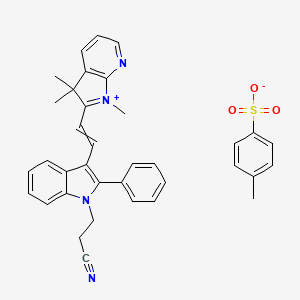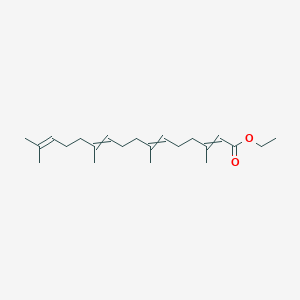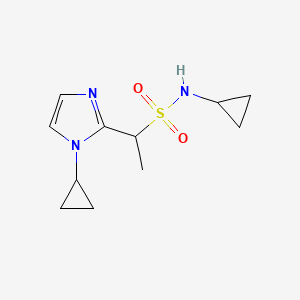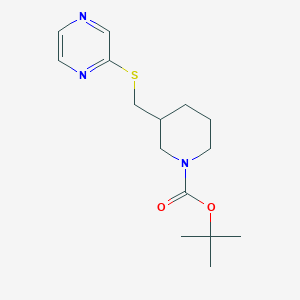
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of (2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate typically involves the reaction of boronic acids with diols under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boronate ester. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the boronate ester group is replaced by other functional groups using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include solvents like THF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and as a building block for boron-containing compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets and pathways.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate can be compared with other boron-containing compounds, such as pinacol boronic esters and other boronate esters. These compounds share similar structural features but differ in their reactivity and applications. For example, pinacol boronic esters are highly valuable in organic synthesis, while this compound may offer unique advantages in specific reactions and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Propiedades
Número CAS |
58163-61-4 |
|---|---|
Fórmula molecular |
C10H22B2O3 |
Peso molecular |
211.9 g/mol |
Nombre IUPAC |
diethyl-[(2-ethyl-1,3,2-dioxaborinan-4-yl)methoxy]borane |
InChI |
InChI=1S/C10H22B2O3/c1-4-11(5-2)14-9-10-7-8-13-12(6-3)15-10/h10H,4-9H2,1-3H3 |
Clave InChI |
FOHBUYKFFMABPP-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCC(O1)COB(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanemethanol](/img/structure/B13972827.png)
![2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo-](/img/structure/B13972836.png)
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13972846.png)
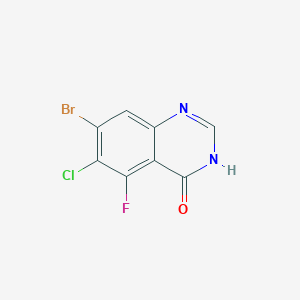
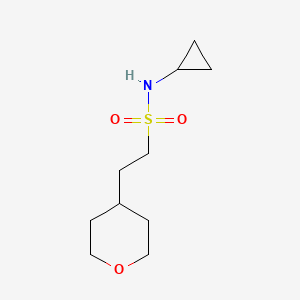
![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
